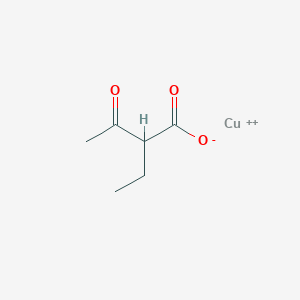

Copper;2-ethyl-3-oxobutanoate

Description

Significance of Beta-Ketoesterate Ligands in Coordination Chemistry

Beta-ketoesterate ligands, such as the ethyl acetoacetate (B1235776) anion, are of fundamental importance in coordination chemistry. mdpi.com These ligands are derived from β-dicarbonyl compounds, which are characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. The hydrogen atoms on this central carbon are acidic, and their removal results in a resonance-stabilized enolate anion.

This enolate acts as an excellent chelating agent. libretexts.org The two oxygen atoms of the enolate can bond simultaneously to a metal ion, forming a stable six-membered ring. libretexts.org This process is known as chelation, and the resulting enhancement in stability compared to coordination with two separate monodentate ligands is called the chelate effect. libretexts.org

The key features that make β-ketoesterate and the closely related β-diketonate ligands significant are:

Stabilization: They form highly stable complexes with a wide range of metal ions, including copper(II). encyclopedia.pub

Tunability: The properties of the resulting metal complex can be fine-tuned by making chemical modifications to the ligand's backbone. For instance, adding different substituent groups can alter the complex's solubility, volatility, and electronic properties, which in turn influences its reactivity and catalytic activity. researchgate.net

Versatility: These ligands are used as building blocks for more complex structures, such as supramolecular assemblies and metal-organic frameworks (MOFs), where they connect multiple metal centers to create extended, porous materials. acs.org

Overview of Copper(II) Complexes in Catalysis and Materials Science

Copper(II) complexes are workhorses in both catalysis and materials science due to copper's abundance, low toxicity compared to other transition metals, and versatile redox chemistry (cycling between Cu(I), Cu(II), and Cu(III) states). fiveable.meencyclopedia.pub

In catalysis , Cu(II) complexes function primarily as Lewis acids or as catalysts in redox-mediated reactions. Copper(II) ethylacetoacetate and its close relative, copper(II) acetylacetonate (B107027) (Cu(acac)₂), are frequently used as precatalysts. youtube.com They are employed in a variety of organic transformations, including:

Cycloaddition Reactions: Catalyzing "click" reactions, such as the azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov

Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation and Reduction Reactions: Acting as catalysts in oxidation processes or as part of redox initiator systems for polymerization. fiveable.memdpi.com

Carbene Transfer Reactions: Cu(acac)₂ is known to react with diazo compounds to generate copper-carbene intermediates, which are key for cyclopropanations and insertion reactions. youtube.com

In materials science , the structural and electronic properties of copper(II) complexes are harnessed to create functional materials. ontosight.ai Copper(II) β-diketonate complexes, including ethylacetoacetate, are valuable precursors for:

Chemical Vapor Deposition (CVD): Their volatility allows them to be used to deposit thin films of copper or copper oxide.

Metal-Organic Frameworks (MOFs): Serving as nodes in these crystalline, porous materials which have applications in gas storage and separation. acs.org

High-Energy Materials: The introduction of nitro groups onto the acetylacetonato ligand of a copper(II) complex can create energetic materials with performance comparable to conventional explosives like TNT. nih.gov

Molecular Magnetism: Dinuclear or polynuclear copper(II) complexes, often linked by bridging ligands like oxalate, are studied for their magnetic properties, which depend on the distance and orientation of the copper centers. encyclopedia.pub

| Field | Application Area | Example Research Finding | Reference |

|---|---|---|---|

| Catalysis | Asymmetric Synthesis | An insoluble complex of Cu(acac)₂ with a chiral bipyridine ligand catalyzes asymmetric silyl (B83357) conjugate addition reactions in water with high selectivity. | acs.org |

| Polymerization | Cu(acac)₂ is a key component of redox initiator systems, combined with thiourea (B124793) derivatives, for curing methacrylate-based dental materials. | mdpi.com | |

| Click Chemistry | Cellulose (B213188) acetate-supported copper(II) acts as a sustainable heterogeneous catalyst for azide-alkyne cycloaddition reactions in water. | nih.gov | |

| Materials Science | Supramolecular Chemistry | Trifunctional β-diketone ligands react with Cu²⁺ to form large, soluble metal-organic polyhedra (MOPs) like [Cu₃L₂]ₙ. | acs.org |

| Energetic Materials | Nitro-substituted bis(acetylacetonato) copper(II) complexes exhibit electrostatic potentials similar to conventional explosives, indicating their potential as high-energy materials. | nih.gov | |

| Bioinorganic Chemistry | Copper(II) complexes with mixed ligands show promise as antimicrobial and antitumor agents, with activity often linked to DNA binding. | nih.govnih.gov |

Research Trajectories for Copper(II) 2-Ethyl-3-Oxobutanoate

While Copper(II) ethylacetoacetate is a well-established compound, current research continues to explore its applications and those of structurally similar copper(II) β-diketonate complexes in novel contexts. The primary trajectories focus on enhancing catalytic efficiency, developing advanced materials, and exploring new biological applications.

One major research direction is the development of heterogeneous catalysts . While complexes like Copper(II) ethylacetoacetate are excellent homogeneous catalysts, their recovery and reuse can be challenging. Researchers are immobilizing these complexes on solid supports like cellulose acetate (B1210297), silica (B1680970), or polymers. nih.gov This approach combines the high activity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and improved stability.

Another significant area is in asymmetric catalysis . By modifying the primary coordination sphere of the copper(II) ion with chiral ligands, scientists can create catalysts that produce one enantiomer of a chiral product preferentially. Research has shown that combining Cu(acac)₂ with chiral bipyridine ligands can generate highly selective catalysts for reactions like silyl conjugate addition, even when performed in environmentally benign solvents like water. acs.org

In materials science, the focus is on using β-diketonate complexes as precision building blocks for supramolecular structures and functional materials . By designing multifunctional β-diketone ligands, researchers can direct the self-assembly of complex architectures like molecular squares and polyhedra (cages). acs.org These materials are being investigated for host-guest chemistry, sensing, and drug delivery. Furthermore, the solubility of complexes like Copper(II) ethylacetoacetate in supercritical carbon dioxide is being studied for "green" materials processing applications, such as the deposition of metallic or oxide films. researchgate.net

Finally, the intersection with bioinorganic chemistry remains a vibrant field. There is ongoing interest in the development of copper complexes as potential therapeutic agents. nih.govnih.gov Research is exploring how modifications to the ligand structure, including those of the β-diketonate family, can modulate the biological activity of copper complexes, aiming to create new antimicrobial or anticancer drugs with novel mechanisms of action. acs.orgnih.gov

Properties

Molecular Formula |

C6H9CuO3+ |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

copper;2-ethyl-3-oxobutanoate |

InChI |

InChI=1S/C6H10O3.Cu/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+2/p-1 |

InChI Key |

NGLMAGQWHITWOP-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)C)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthesis and Derivatization of Copper Ii 2 Ethyl 3 Oxobutanoate Complexes

Methodologies for the Preparation of Copper(II) 2-Ethyl-3-Oxobutanoate

The formation of the target complex hinges on the successful synthesis of its organic ligand, 2-ethyl-3-oxobutanoate, and its subsequent reaction with a suitable copper(II) salt.

Ligand Precursor Synthesis

The ligand, ethyl 2-ethyl-3-oxobutanoate, is typically synthesized via the alkylation of an enolate. A common and well-documented method involves the reaction of ethyl acetoacetate (B1235776) with an alkylating agent in the presence of a strong base. prepchem.comtcd.ie

A standard laboratory procedure begins with the preparation of a sodium ethoxide solution by dissolving sodium metal in absolute ethanol (B145695) under reflux. prepchem.com Ethyl acetoacetate is then added to this basic solution, leading to the deprotonation of the α-carbon and the formation of a stabilized enolate anion. This nucleophilic enolate is then alkylated by the addition of an ethyl halide, such as ethyl iodide. The reaction mixture is refluxed until it becomes neutral. prepchem.com The workup procedure involves removing the ethanol, followed by extraction of the product with an organic solvent like ether, drying the extract, and finally, purification by distillation under reduced pressure to yield the final product, ethyl 2-ethyl-3-oxobutanoate, as a colorless oil. prepchem.com This general approach of alkylating β-ketoesters is a versatile method for producing a wide variety of substituted ligands. tcd.ie

Table 1: Typical Reaction Parameters for the Synthesis of Ethyl 2-Ethyl-3-Oxobutanoate prepchem.com

| Reactant/Reagent | Role | Exemplary Molar/Mass Ratio | Reaction Conditions |

| Ethyl Acetoacetate | Starting Material | 32.5 g | Added to sodium ethoxide solution |

| Sodium | Base Precursor | 5.7 g | Dissolved in absolute alcohol |

| Absolute Ethanol | Solvent/Reagent | 70 g | --- |

| Ethyl Iodide | Alkylating Agent | 40 g | Added after enolate formation |

| --- | --- | --- | Reflux until neutral reaction |

| Product | Yield | Physical Properties | Purification |

| Ethyl 2-ethyl-3-oxobutanoate | ~80% theoretical | b.p. 198°C/760 mm; d=0.9834 | Distillation |

Coordination of Copper(II) to 2-Ethyl-3-Oxobutanoate

β-ketoesters, such as ethyl 2-ethyl-3-oxobutanoate, exist in equilibrium with their enol tautomers. The coordination to a metal ion like copper(II) proceeds through the deprotonated enolate form, which acts as a bidentate chelating ligand. The two oxygen atoms of the β-ketoesterate bind to the copper(II) center to form a stable six-membered chelate ring. nih.govnih.gov

The resulting complex is typically a neutral, mononuclear species, bis(2-ethyl-3-oxobutanoato)copper(II). By analogy with the closely related copper(II) ethylacetoacetate complex, the molecular formula is expected to be [Cu(C₈H₁₃O₃)₂]. nih.gov The coordination geometry around the Cu(II) ion in such complexes is generally distorted square planar or square pyramidal. researchgate.nettandfonline.com In the case of four-coordinate complexes, a square planar geometry is common, while five-coordinate complexes, which may include an additional axial ligand (like a solvent molecule), adopt a square-pyramidal geometry. tandfonline.commdpi.com

Table 2: Coordination Profile of 2-Ethyl-3-Oxobutanoate with Copper(II)

| Property | Description | Supporting Evidence |

| Coordinating Species | The enolate form of the β-ketoester. | Coordination of the enol form to Cu(II) is a key mechanistic step. nih.gov |

| Binding Mode | Bidentate, forming a six-membered chelate ring. | Coordination occurs through the two oxygen atoms. nih.gov |

| Stoichiometry | Typically 2:1 ligand-to-metal ratio, [Cu(L)₂]. | Based on analogous complexes like copper(II) ethylacetoacetate. nih.gov |

| Coordination Geometry | Distorted square planar or square pyramidal. | X-ray diffraction studies of analogous Cu(II) β-ketoesterate complexes reveal these geometries. researchgate.nettandfonline.com |

Synthetic Routes to Analogous Copper(II) Beta-Ketoesterate Complexes

The synthesis of copper(II) β-ketoesterate complexes is generally straightforward. A common method involves the direct reaction of a copper(II) salt with the β-ketoester ligand in a suitable solvent. tandfonline.com For instance, copper(II) acetate (B1210297) can be reacted with the ligand in methanol (B129727). mdpi.com Other copper(II) salts, such as copper(II) perchlorate (B79767) or sulfate (B86663), are also frequently used. tandfonline.comnih.gov

The reaction is typically performed by mixing the copper(II) salt and the ligand in a 1:2 molar ratio. The reaction can often proceed at room temperature, although gentle heating may be applied to ensure completion. The resulting copper complex often precipitates from the solution and can be collected by filtration. The choice of solvent and counter-ion from the copper salt can influence the final structure, potentially leading to the inclusion of solvent molecules or other ligands in the coordination sphere. tandfonline.commdpi.com

Table 3: Examples of Synthetic Routes for Analogous Copper(II) Complexes

| Copper(II) Salt | Ligand(s) | Solvent | Resulting Complex Type |

| Copper(II) Perchlorate | Methyl Acetoacetate & 2,2′-Bipyridine | Acetonitrile | Five-coordinate mononuclear complex [Cu(MAA)(bpy)(ClO₄)] tandfonline.com |

| Copper(II) Acetate | Quinaldinic Acid | Methanol | Five-coordinate complex with a coordinated solvent molecule [Cu(quin)₂(CH₃OH)] mdpi.com |

| Copper(II) Acetate | Aminodeoxyglucose-derived β-ketoenamine | Not specified | Dinuclear or trinuclear complexes nih.gov |

Post-Synthetic Modification and Functionalization Strategies

Once the primary copper(II) β-ketoesterate complex is formed, it can be further modified to introduce new functionalities or alter its properties. A primary strategy for this is ligand substitution or addition.

In complexes where a solvent molecule occupies a coordination site, this weakly bound ligand can be readily displaced by a more strongly coordinating ligand. For example, a methanol molecule coordinated to a copper(II) center can be substituted by secondary amines like pyrrolidine (B122466) or morpholine (B109124) to yield new, stable six-coordinate complexes. mdpi.com This provides a direct pathway to functionalized materials where the properties of the amine are incorporated into the complex.

Another strategy involves the formation of adducts or polynuclear structures. A mononuclear complex, such as bis(acetylacetonato)copper(II), can react with bridging ligands like 4,4′-bipyridine to form extended structures. researchgate.net Similarly, pre-formed copper complexes can be linked together using other metal salts, such as bridging a pair of copper(II) β-ketoenaminate units with a copper acetate molecule to form a trinuclear complex. nih.gov These modifications can significantly impact the magnetic and catalytic properties of the resulting materials.

Green Chemistry Approaches in the Synthesis of Copper(II) 2-Ethyl-3-Oxobutanoate

While specific green chemistry protocols for copper(II) 2-ethyl-3-oxobutanoate are not extensively documented, the principles of green chemistry can be readily applied to its synthesis. Key areas for improvement include the choice of solvents, reagents, and energy inputs.

The classical synthesis of the ligand precursor often uses absolute ethanol, which is a relatively green solvent, but the workup may involve less desirable solvents like diethyl ether. prepchem.com A greener approach would prioritize the use of water or ethanol throughout the process, minimizing the use of volatile organic compounds.

From a catalysis perspective, developing methods that use a catalytic amount of a benign base for the ligand synthesis, rather than a stoichiometric amount of sodium ethoxide, would increase atom economy and reduce waste. Furthermore, the use of air as a benign oxidant in related copper-catalyzed reactions highlights a potential green route, replacing stoichiometric chemical oxidants. nih.gov Employing simple, inexpensive, and low-toxicity copper salts like copper sulfate pentahydrate is also aligned with green chemistry principles. nih.gov Future research could focus on developing one-pot syntheses where the ligand is formed and complexed to copper in the same reaction vessel, which would streamline the process, reduce waste from intermediate purification steps, and save energy.

Coordination Chemistry and Structural Elucidation of Copper Ii 2 Ethyl 3 Oxobutanoate

Ligand Field Theory and Electronic Structure of Copper(II) 2-Ethyl-3-Oxobutanoate Complexes

The electronic properties of Copper(II) 2-ethyl-3-oxobutanoate are best understood through the lens of Ligand Field Theory (LFT). As a d⁹ metal ion, Cu(II) in a square-planar or tetragonally distorted octahedral environment, typical for bis(β-diketonato) complexes, exhibits a single unpaired electron. This electron resides in the highest energy d-orbital, which is typically the dₓ₂-y₂ orbital in a square-planar geometry. nih.gov

The 2-ethyl-3-oxobutanoate ligand, acting as a bidentate chelating agent through its two oxygen atoms, creates a strong ligand field around the copper(II) center. This results in a splitting of the d-orbitals into different energy levels. For a square-planar complex, the d-orbital energy ordering is generally considered to be dₓ₂-y₂ > dxy > dz₂ > dxz ≈ dyz. The magnitude of this splitting, and consequently the energy of electronic transitions, is sensitive to the nature of the substituents on the acetylacetonate (B107027) backbone.

The electronic structure of these complexes is characterized by both d-d transitions, which are relatively weak, and more intense charge-transfer bands. libretexts.org The d-d transitions correspond to the excitation of the unpaired electron from lower-energy d-orbitals to the half-filled dₓ₂-y₂ orbital. libretexts.org Ligand-to-metal charge transfer (LMCT) transitions are also prominent, involving the excitation of electrons from ligand-based orbitals to the metal d-orbitals. nih.gov

Stereochemical Aspects and Isomerism in Copper(II) 2-Ethyl-3-Oxobutanoate Systems

The presence of a chiral center in the 2-ethyl-3-oxobutanoate ligand introduces the possibility of stereoisomerism in its copper(II) complexes. The ligand itself can exist as (R)- or (S)-enantiomers due to the stereocenter at the 2-position of the butanoate chain. When a chiral ligand coordinates to a metal center, it can lead to the formation of diastereomeric complexes.

For a square-planar complex of the type Cu(L)₂, where L is a chiral bidentate ligand, several isomeric forms are possible. If the ligand is a racemic mixture of (R)- and (S)-enantiomers, one can expect the formation of three species: Cu(R-L)₂, Cu(S-L)₂, and Cu(R-L)(S-L). The first two are a pair of enantiomers, while the third is a meso compound.

Furthermore, the coordination of the bidentate 2-ethyl-3-oxobutanoate ligand to the copper(II) center can result in different geometric isomers, such as cis and trans arrangements of the ethyl groups relative to the coordination plane. In many bis(β-diketonato)copper(II) complexes, a trans configuration is often observed in the solid state to minimize steric hindrance between the substituents on the ligands. researchgate.net The specific isomeric forms present in a given sample of Copper(II) 2-ethyl-3-oxobutanoate would depend on the stereochemistry of the starting ligand and the reaction conditions. The study of such isomerism is crucial as different isomers can exhibit distinct chemical and physical properties, including catalytic activity. nih.gov

Spectroscopic and Diffraction Techniques for Investigating Coordination Environment

A suite of powerful analytical techniques is employed to unravel the intricate details of the coordination environment in Copper(II) 2-ethyl-3-oxobutanoate complexes. These methods provide complementary information on the solid-state structure, electronic properties, and vibrational characteristics of the molecule.

Advanced X-ray Diffraction Methodologies for Solid-State Structures

Table 1: Representative Crystallographic Data for an Analogous Cu(II) β-diketonate Complex

| Parameter | Value (for bis(acetylacetonato)copper(II)) |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 11.0102 (9) |

| b (Å) | 8.2177 (7) |

| c (Å) | 15.4288 (12) |

| β (°) | 103.041 (2) |

| Z | 2 |

Data obtained from a study on a binuclear Cu(II) Schiff base complex with acetate (B1210297) bridges for illustrative purposes of typical copper(II) coordination parameters. jocpr.com

Magnetic Resonance and Vibrational Spectroscopic Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. The EPR spectrum provides information about the electronic ground state and the local environment of the unpaired electron. For Cu(II) complexes with a dₓ₂-y₂ ground state, the spectrum is typically axial, characterized by two principal g-values, g∥ and g⊥. libretexts.org The hyperfine coupling of the electron spin with the copper nucleus (I = 3/2) results in a four-line pattern in the g∥ region. libretexts.org The values of these parameters are indicative of the degree of covalency in the metal-ligand bonds and the geometry of the complex. mdpi.com

Table 2: Typical EPR Parameters for Square-Planar Copper(II) Complexes

| Parameter | Typical Range |

| g∥ | 2.2 - 2.4 |

| g⊥ | 2.04 - 2.10 |

| A∥ (x 10⁻⁴ cm⁻¹) | 120 - 200 |

These are general ranges and the specific values for Copper(II) 2-ethyl-3-oxobutanoate may vary.

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. In the context of Copper(II) 2-ethyl-3-oxobutanoate, these techniques can identify characteristic vibrations of the ligand and the Cu-O coordination bonds. The coordination of the 2-ethyl-3-oxobutanoate ligand to the copper ion leads to shifts in the vibrational frequencies of the C=O and C=C bonds of the chelate ring compared to the free ligand. nih.gov The region below 600 cm⁻¹ is particularly informative as it contains the Cu-O stretching and bending vibrations, providing direct evidence of coordination. jmchemsci.comnih.gov

Table 3: Selected Vibrational Frequencies for an Analogous Bis(acetylacetonato)copper(II) Complex

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(C=O) + ν(C=C) | ~1580 |

| ν(C=C) + ν(C=O) | ~1550 |

| ν(Cu-O) | ~455 |

| Ring deformation + δ(C-CH₃) | ~680 |

Data is based on studies of bis(acetylacetonato)copper(II) and its derivatives. jmchemsci.comjmchemsci.com

Electronic Absorption and Emission Spectroscopy for Elucidating d-d Transitions

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the complex. For Copper(II) 2-ethyl-3-oxobutanoate, the spectrum is expected to show a broad, low-intensity band in the visible region, which is characteristic of d-d transitions. bch.ro In a square-planar geometry, three electronic transitions are formally possible: dxy → dₓ₂-y₂, dz₂ → dₓ₂-y₂, and dxz, dyz → dₓ₂-y₂. researchgate.net These transitions often overlap, resulting in a single broad absorption band. The position and intensity of this band are sensitive to the ligand field strength and the coordination geometry. For instance, a shift to higher energy (shorter wavelength) indicates a stronger ligand field. bch.roresearchgate.net

Table 4: Typical Electronic d-d Transitions for Square-Planar Copper(II) Complexes

| Transition | Energy Range (cm⁻¹) |

| dxy → dₓ₂-y₂ | 12,000 - 14,000 |

| dz₂ → dₓ₂-y₂ | 14,000 - 16,000 |

| dxz, dyz → dₓ₂-y₂ | 16,000 - 18,000 |

These are approximate ranges and the specific transitions for Copper(II) 2-ethyl-3-oxobutanoate may differ. researchgate.net

In addition to the d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands are typically observed in the ultraviolet region of the spectrum.

Catalytic Applications of Copper Ii 2 Ethyl 3 Oxobutanoate in Organic Transformations

Role of Copper(II) 2-Ethyl-3-Oxobutanoate in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Copper(II) 2-ethyl-3-oxobutanoate has demonstrated its utility as a catalyst in this fundamental class of reactions.

C-C Coupling Reactions

While specific examples of traditional cross-coupling reactions like Suzuki or Heck couplings employing Copper(II) 2-ethyl-3-oxobutanoate as the primary catalyst are not extensively documented in the reviewed literature, its involvement in related C-C bond-forming processes has been noted. For instance, in a Japanese patent, Copper(II) ethylacetoacetate was used as a catalyst in the oxidative coupling reaction of an amino acid derivative with a silyl (B83357) enol ether. kyushu-u.ac.jp This reaction, conducted at 100 °C in THF with silver carbonate as an oxidant, afforded the coupled product, demonstrating the catalyst's ability to facilitate the formation of a new carbon-carbon bond. kyushu-u.ac.jp

A significant application of Copper(II) 2-ethyl-3-oxobutanoate, also known as copper(II) ethylacetoacetate (Cu(Etacac)₂), has been reported in the copper-catalyzed intermolecular regio- and enantioselective hydrosilylation of alkenes. researchgate.net This reaction, while formally a carbon-silicon bond-forming reaction, is a critical step towards C-C bond formation as organosilanes are versatile intermediates in organic synthesis.

The following table summarizes the results of the copper-catalyzed linear-selective hydrosilylation of various alkenes with methyl(phenyl)silane, showcasing the efficiency of the catalytic system that can be initiated with Cu(Etacac)₂.

Table 1: Copper-Catalyzed Linear-Selective Hydrosilylation of Alkenes Conditions: Alkene (0.2 mmol, 1.0 equiv), silane (B1218182) (3.0 equiv), CuOAc (10 mol%), (R,R)-Ph-BPE (11 mol%) and CyJohnPhos (11 mol%) were stirred at 40 °C for 2 days under N₂ atmosphere. While the primary catalyst listed is CuOAc, the study notes that Cu(Etacac)₂ can also be used. researchgate.net

| Entry | Alkene | Product | Yield (%) | er |

| 1 | Allylbenzene | 75 | 95:5 | |

| 2 | 4-Methylallylbenzene | 72 | 95:5 | |

| 3 | 4-Methoxyallylbenzene | 70 | 94:6 | |

| 4 | 4-Fluoroallylbenzene | 78 | 95:5 | |

| 5 | 4-Chloroallylbenzene | 80 | 96:4 | |

| 6 | 4-Bromoallylbenzene | 76 | 96:4 | |

| 7 | 3-Methylallylbenzene | 73 | 95:5 | |

| 8 | 2-Methylallylbenzene | 65 | 93:7 |

Cycloaddition Reactions

The search of available literature did not yield specific examples of cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, catalyzed directly by Copper(II) 2-ethyl-3-oxobutanoate. While copper-catalyzed cycloadditions are a well-established field, with many examples of copper(I) and copper(II) complexes being used, the specific role of Copper(II) 2-ethyl-3-oxobutanoate in these transformations remains an area for future investigation. General information on copper-catalyzed azide-alkyne cycloadditions (CuAAC) exists, but does not specifically mention the title compound. americanchemicalsuppliers.com

Enantioselective and Diastereoselective Catalysis

A notable application of Copper(II) 2-ethyl-3-oxobutanoate is in the field of stereoselective catalysis. The previously mentioned copper-catalyzed intermolecular hydrosilylation of alkenes can be directed to achieve high levels of both enantioselectivity and diastereoselectivity. researchgate.net By tuning the reaction conditions and ligands, either linear or branched hydrosilylation products can be obtained with significant stereocontrol.

For the branched-selective hydrosilylation, a catalytic system employing Cu(OAc)₂ and a chiral phosphine (B1218219) ligand, (R,R)-Ph-BPE, was optimized. The study also indicates that other copper(II) precursors, including Cu(Etacac)₂, can be utilized. researchgate.net The table below presents the results for the branched-selective hydrosilylation of various alkenes.

Table 2: Copper-Catalyzed Branched-Selective Hydrosilylation of Alkenes Conditions: Alkene (0.2 mmol, 1.0 equiv), silane (3.0 equiv), Cu(OAc)₂ (4.0 mol%) and (R,R)-Ph-BPE (8.0 mol%) were stirred at 40 °C for 36 h under N₂ atmosphere. The study mentions that Cu(Etacac)₂ can serve as an alternative catalyst precursor. researchgate.net

| Entry | Alkene | Product | Yield (%) | dr | er |

| 1 | 4-Methylstyrene | 85 | >95:5 | 93:7 | |

| 2 | 4-Methoxystyrene | 82 | >95:5 | 92:8 | |

| 3 | 4-(Trifluoromethyl)styrene | 78 | >95:5 | 94:6 | |

| 4 | 4-Fluorostyrene | 80 | >95:5 | 93:7 | |

| 5 | 4-Chlorostyrene | 83 | >95:5 | 94:6 | |

| 6 | 4-Bromostyrene | 81 | >95:5 | 95:5 | |

| 7 | 3-Methylstyrene | 75 | >95:5 | 92:8 | |

| 8 | 2-Methylstyrene | 70 | >95:5 | 91:9 |

Catalytic Activity in Oxidation and Reduction Processes

Copper(II) 2-ethyl-3-oxobutanoate has been investigated for its catalytic activity in both oxidation and reduction processes. Its ability to participate in electron transfer reactions makes it a suitable catalyst for these transformations.

In a study on the liquid-phase oxidation of jet fuel, Copper(II) ethylacetoacetate was used to assess the catalytic impact of copper on fuel degradation. iotcco.com The study suggests that copper promotes the disproportionation of hydroperoxides, which in turn generates alkoxy and peroxy radicals, thereby accelerating the oxidation process. iotcco.com The presence of copper, introduced as Copper(II) ethylacetoacetate, was shown to significantly influence the consumption of dissolved oxygen in the fuel at elevated temperatures. iotcco.com

Furthermore, a patent describes the use of Copper(II) ethylacetoacetate as a redox catalyst in an imaging process. colab.ws In this system, the copper(II) salt catalyzes the decomposition of a superacid precursor. The mechanism is believed to involve a copper(I) species as the active catalyst, implying an in-situ reduction of the initial copper(II) compound. colab.ws The process can be facilitated by the presence of a reducing agent, such as a secondary alcohol, to ensure the conversion of copper(II) to the catalytically active copper(I) state. colab.ws

Mechanistic Investigations of Copper(II) 2-Ethyl-3-Oxobutanoate Catalysis

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. While detailed mechanistic studies specifically focused on Copper(II) 2-ethyl-3-oxobutanoate are limited in the reviewed literature, some insights can be drawn from related systems and the reactions it catalyzes.

Reaction Pathway Elucidation via Kinetic Studies

A comprehensive kinetic study solely dedicated to a reaction catalyzed by Copper(II) 2-ethyl-3-oxobutanoate was not found in the performed search. However, the study on the copper-catalyzed hydrosilylation of alkenes provides some mechanistic insights. researchgate.net The authors propose a catalytic cycle that likely involves the formation of a copper hydride intermediate. The regio- and stereoselectivity of the reaction are dictated by the nature of the ligands and the substrates. While this provides a plausible reaction pathway, detailed kinetic data to support the proposed mechanism for the specific case of using Copper(II) 2-ethyl-3-oxobutanoate as the catalyst precursor is not explicitly provided in the available information.

Further research, including kinetic analysis of reactions catalyzed by this compound, would be beneficial to fully elucidate the reaction pathways and the role of the copper complex in the catalytic cycle. Such studies would involve monitoring reaction rates under varying concentrations of reactants and catalyst, as well as spectroscopic investigations to identify key intermediates.

Computational Modeling of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions. rsc.org For copper-catalyzed transformations, DFT calculations provide invaluable insights into reaction pathways, transition state geometries, and the electronic properties of intermediates, which are often transient and difficult to observe experimentally. rsc.org

While comprehensive computational studies specifically targeting Copper(II) 2-ethyl-3-oxobutanoate are not extensively documented, the principles can be inferred from studies on analogous copper(II) β-diketonate complexes. nih.govnih.gov DFT studies on such systems typically involve the optimization of the geometries of reactants, intermediates, transition states, and products. nih.gov The choice of the DFT functional and basis set is crucial for accurately describing the electronic structure and bonding, especially the covalency of the copper-ligand interactions and the distribution of the unpaired electron in the Cu(II) center. nih.gov

A theoretical investigation into a catalytic cycle involving Copper(II) 2-ethyl-3-oxobutanoate would likely begin by modeling the coordination of the substrate(s) to the copper center. Subsequent steps would involve calculating the energy barriers for key elementary steps such as substrate activation, bond formation, and product release. For instance, in an oxidation reaction, the calculations might explore the feasibility of different mechanistic pathways, such as those involving Cu(I)/Cu(II) or Cu(II)/Cu(III) redox cycles.

The table below summarizes various DFT methods that have been applied to study the properties and reactivity of copper(II) complexes with related ligand systems, which would be applicable to modeling the catalytic cycles of Copper(II) 2-ethyl-3-oxobutanoate.

| Computational Method | Application in Copper(II) Complex Studies | Reference |

| DFT (B3LYP) | Optimization of ground state and transition state geometries, calculation of bond lengths and electronic properties. | nih.gov |

| LF-DFT | Calculation of accurate spectroscopic parameters (electronic and EPR). | nih.gov |

| SORCI | Computation of spectroscopic parameters with a large enough reference space. | nih.gov |

| Ab initio (HF) | Used as a reference method and for comparison with DFT results. | nih.gov |

| Solvation Models | Prediction of isomer distributions and reaction energetics in solution. | nih.gov |

By applying these computational methodologies, researchers can construct a detailed energy profile of the entire catalytic cycle, identify the rate-determining step, and understand how the electronic and steric properties of the 2-ethyl-3-oxobutanoate ligand influence the catalytic activity of the copper center.

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates are critical for validating proposed catalytic mechanisms. However, these species are often highly reactive and present in low concentrations, making their detection challenging. A combination of advanced spectroscopic techniques and mass spectrometry is typically employed for this purpose.

In the context of catalysis by Copper(II) 2-ethyl-3-oxobutanoate, the identification of intermediates would likely involve techniques such as UV-vis, EPR (Electron Paramagnetic Resonance), and mass spectrometry. For example, in a copper-catalyzed oxidation reaction, the reduction of Cu(II) to Cu(I) could be monitored. stanford.edu Desorption electrospray ionization mass spectrometry (DESI-MS) and online electrospray ionization mass spectrometry (ESI-MS) are powerful techniques for intercepting and identifying transient intermediates directly from the reaction mixture. stanford.edu

Studies on related copper-catalyzed reactions have provided a framework for what to expect. For instance, in the copper-catalyzed oxidative cyclization of carboxylic acids, tandem mass spectrometry was used to identify key intermediates and supported a mechanism involving an outer-sphere oxidation of a radical intermediate by Cu(II), leading to the formation of a Cu(I) species. stanford.edu Similarly, research on the reaction of β-diketiminate copper(II) complexes with disulfide reagents revealed the formation of a common intermediate, an adduct with an end-on binding mode, which was detected by UV-vis and EPR spectroscopy at low temperatures. rsc.org The subsequent reaction pathway of this intermediate was found to be dependent on the steric bulk of the supporting ligand. rsc.org

The following table outlines spectroscopic techniques that are instrumental in the identification and characterization of intermediates in copper-catalyzed reactions.

| Spectroscopic Technique | Information Obtained | Relevance to Copper Catalysis | Reference |

| UV-vis Spectroscopy | Monitors changes in the electronic environment of the copper center, useful for tracking redox changes and the formation of new species. | Can detect the formation of adducts and changes in the copper oxidation state. | rsc.org |

| Electron Paramagnetic Resonance (EPR) | Provides information about the coordination environment and oxidation state of paramagnetic Cu(II) species. | Can characterize the structure of Cu(II) intermediates and monitor their consumption. | rsc.org |

| Mass Spectrometry (DESI-MS, ESI-MS) | Allows for the direct detection and structural elucidation of transient, charged, or chargeable intermediates from the reaction solution. | Can provide direct evidence for the existence of proposed intermediates in the catalytic cycle. | stanford.edu |

| ¹H NMR Spectroscopy | Can monitor the conversion of reactants to products in real-time. | In some cases, the buildup of stable intermediates might be observed, though often intermediates are not detected due to their low concentration or short lifetime. nih.gov | nih.gov |

By applying these techniques to reactions catalyzed by Copper(II) 2-ethyl-3-oxobutanoate, it would be possible to gain a more complete mechanistic picture, including the role of the copper center and the nature of the active catalytic species.

Heterogenization Strategies for Copper(II) 2-Ethyl-3-Oxobutanoate Catalysts

While homogeneous catalysts like Copper(II) 2-ethyl-3-oxobutanoate often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. rsc.org Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues by bridging the gap between homogeneous and heterogeneous catalysis. rsc.orgrsc.org

Several strategies have been developed for the heterogenization of copper complexes, which would be applicable to Copper(II) 2-ethyl-3-oxobutanoate. These methods generally involve the anchoring of the copper complex onto various solid supports, including inorganic materials like silica (B1680970) and polymers, as well as biomaterials.

One approach involves the use of polymer supports. For example, a polycarbosilane-supported Cu(II) catalyst has been shown to be effective in the Biginelli reaction, a multicomponent reaction that can involve ethyl acetoacetate (B1235776) as a substrate. nasc.ac.in The chemical bonding of the copper ions to the polymer support significantly reduces metal leaching, a common issue with silica-supported catalysts. nasc.ac.in

Another strategy is the immobilization of copper ions on biopolymers. Cellulose (B213188) acetate (B1210297) has been used as a support for copper(II) ions, creating a highly active and regioselective catalyst for azide-alkyne cycloaddition reactions in water. nih.gov The copper ions are coordinated by the carbonyl and hydroxyl groups on the surface of the cellulose acetate. nih.gov

More advanced techniques include the use of nanomaterials and atomic layer deposition (ALD). A nanomagnetized tetraaza-copper(II) complex has been synthesized and used as a magnetically recoverable catalyst for the synthesis of pyrano[2,3-c]pyrazoles, again using ethyl acetoacetate as a key reactant. researchgate.net ALD can be used to encapsulate molecular catalysts that have been attached to a solid support, preventing their detachment and enhancing their stability, even in aqueous solutions. rsc.orgrsc.org

The table below presents a comparison of different heterogenization strategies and their performance in copper-catalyzed reactions involving substrates related to the ligand of the target compound.

| Support Material | Heterogenization Method | Catalytic Application | Key Advantages | Reference |

| Polycarbosilane (PCS) | Chemical bonding of Cu(II) ions to the polymer. | Biginelli reaction with ethyl acetoacetate. | High stability, low metal leaching, reusable. | nasc.ac.in |

| Cellulose Acetate (CA) | Complexation of Cu(II) ions on the biopolymer surface. | Azide-alkyne cycloaddition. | Sustainable support, high activity in water, reusable. | nih.gov |

| Magnetic Nanoparticles (Fe₃O₄) | Post-synthetic generation of a tetraaza-copper(II) complex on the nanoparticle surface. | Synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate. | Magnetic recoverability, high efficiency, reusable for multiple cycles. | researchgate.net |

| Solid Oxides (e.g., SiO₂) with ALD | Attachment of the catalyst via acidic ligands followed by encapsulation with a metal oxide layer using ALD. | Cross-coupling reactions. | Prevents catalyst leaching, enhances stability in polar solvents. | rsc.orgrsc.org |

These examples demonstrate the feasibility and benefits of heterogenizing copper catalysts. Applying these strategies to Copper(II) 2-ethyl-3-oxobutanoate could lead to the development of robust, recyclable, and more environmentally friendly catalytic systems for various organic transformations.

Advanced Research and Emerging Applications of Copper Ii 2 Ethyl 3 Oxobutanoate

Applications in Advanced Materials Development

The exploration of copper complexes for advanced materials is a vibrant area of research. However, the application of Copper(II) 2-ethyl-3-oxobutanoate in several key technological areas appears to be a nascent or undocumented field.

Role in Molecular Inks for Conductive Patterning

A review of current research does not indicate that Copper(II) 2-ethyl-3-oxobutanoate is presently utilized or extensively studied as a precursor in molecular inks for conductive patterning. While other copper complexes are being investigated for this purpose, specific research detailing the formulation, thermal decomposition, and resulting conductivity of patterns derived from Copper(II) 2-ethyl-3-oxobutanoate is not prominent in the available literature.

Integration into Photovoltaic Devices and Solar Energy Conversion Systems

There is no significant evidence in the reviewed literature to suggest the integration of Copper(II) 2-ethyl-3-oxobutanoate into photovoltaic devices or solar energy conversion systems. The development of copper-based materials for solar applications is an active field, but research focusing on this specific compound's potential as a component in absorbers, transport layers, or other parts of a solar cell has not been identified.

Potential in Environmental Remediation and Water Treatment Technologies

Supramolecular Assembly and Metal-Organic Frameworks Featuring 2-Ethyl-3-Oxobutanoate Moieties

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. lookchem.comgoogle.com This modularity allows for the design of materials with tailored properties for applications in gas storage, catalysis, and separation. lookchem.comescholarship.org

Despite the broad interest in MOF chemistry, the use of the 2-ethyl-3-oxobutanoate anion as a primary organic linker to construct copper-based MOFs is not a well-documented area of research. While commercial suppliers may list the parent ester, ethyl 2-ethyl-3-oxobutanoate, among chemicals available for various syntheses, including as a potential organic framework building block, specific examples of its successful integration into stable, porous MOFs with copper are not found in the surveyed literature. ambeed.com The synthesis of MOFs requires specific geometric and chemical compatibility between the metal node and the organic linker, and the particular stereoelectronic profile of the 2-ethyl-3-oxobutanoate ligand may present unique challenges or opportunities that have yet to be explored and published.

Theoretical and Computational Chemistry of Copper(II) 2-Ethyl-3-Oxobutanoate

Computational chemistry provides powerful tools for predicting the structures, properties, and reactivity of metal complexes, guiding experimental work.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and properties of transition metal complexes. Such studies can elucidate bonding, magnetic properties, and reaction mechanisms.

A thorough review of the scientific literature indicates a lack of specific DFT studies focused on the Copper(II) 2-ethyl-3-oxobutanoate complex. While DFT has been applied to a wide range of copper-containing systems—from biomimetic complexes to materials precursors—this particular compound does not appear to have been the subject of dedicated computational investigation. Research into related β-keto ester reductions has been explored, but these studies focus on the organic transformations rather than a detailed quantum chemical analysis of a copper complex thereof. hud.ac.uk Therefore, theoretical data on its molecular orbital energies, charge distribution, and predicted reactivity profile are not available in the public domain.

Research Summary for Copper(II) 2-ethyl-3-oxobutanoate

| Application Area | Research Status |

| Molecular Inks | Not widely documented |

| Photovoltaic Devices | Not widely documented |

| Environmental Remediation | Not widely documented |

| Metal-Organic Frameworks | Not widely documented |

| DFT Studies | Not widely documented |

Molecular Dynamics Simulations of Complex Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide atomic-level insights into the dynamic behavior and interaction of molecules. While specific MD simulation studies on Copper(II) 2-ethyl-3-oxobutanoate are not extensively documented in publicly available literature, the principles and applications of this technique can be understood by examining research on closely related copper(II) β-diketonate complexes. These simulations are instrumental in elucidating complex interactions that are often challenging to observe experimentally.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This allows for the exploration of conformational changes, solvent effects, and the thermodynamics of binding processes. For a compound like Copper(II) 2-ethyl-3-oxobutanoate, MD simulations could be employed to understand its behavior in various chemical environments, its interaction with substrates in catalytic applications, or its aggregation potential.

In the context of materials science and catalysis, MD simulations can provide detailed information about the adsorption and interaction of reactant molecules with the copper complex. For example, in the degradation of organic dyes, MD simulations have confirmed that weak interactions such as electrostatic forces, hydrogen bonding, and direct coordination to the copper center play a crucial role. rsc.org

The following table illustrates the type of data that can be obtained from MD simulations of a hypothetical interaction between a copper(II) β-diketonate complex and a substrate molecule, based on findings for similar systems.

Table 1: Illustrative Molecular Dynamics Simulation Data for a Generic Copper(II) β-Diketonate Complex Interaction

| Simulation Parameter | Value | Description |

| Binding Free Energy (kcal/mol) | -8.5 ± 0.7 | The overall energy released upon binding of the substrate to the copper complex, indicating a spontaneous interaction. |

| Root Mean Square Deviation (RMSD) of Copper Complex (Å) | 1.2 ± 0.3 | A measure of the average change in displacement of the atoms of the copper complex from a reference structure, indicating its stability during the simulation. |

| Number of Hydrogen Bonds (Complex-Substrate) | 3 | The average number of hydrogen bonds formed between the copper complex and the substrate, highlighting a key mode of interaction. |

| Solvent Accessible Surface Area (SASA) Change upon Binding (Ų) | -150 ± 20 | The change in the surface area of the complex that is accessible to the solvent upon substrate binding, indicating the extent of the interaction interface. |

Note: The data in this table is illustrative and based on typical findings for copper complex simulations, not specific to Copper(II) 2-ethyl-3-oxobutanoate.

Detailed research findings from simulations on related copper complexes have also shed light on the electronic properties and reactivity. Density Functional Theory (DFT) calculations, often used in conjunction with MD, can provide insights into the electronic structure and how it influences the reactivity of the copper center. nih.gov For example, the electrostatic potential on the molecular surface, which can be calculated computationally, is a key determinant of how the molecule will interact with other polar or charged species. nih.gov

The insights gained from MD simulations are invaluable for the rational design of new copper complexes with tailored properties for specific applications, be it in catalysis, medicine, or materials science. While direct simulation data for Copper(II) 2-ethyl-3-oxobutanoate is awaited, the established methodologies and findings for analogous systems provide a robust framework for future computational studies on this specific compound.

Future Directions and Research Opportunities for Copper Ii 2 Ethyl 3 Oxobutanoate

Exploration of Novel Catalytic Transformations

The catalytic versatility of copper compounds is well-established, and Copper(II) 2-ethyl-3-oxobutanoate is a promising candidate for expanding this repertoire. Future research is anticipated to explore its efficacy in a variety of organic transformations.

One promising area is in visible-light-mediated photocatalysis . Copper-based catalysts, under light irradiation, can facilitate a range of chemical reactions, including carbon-carbon and carbon-heteroatom bond formations. beilstein-journals.org The unique electronic properties of the copper(II) center in the 2-ethyl-3-oxobutanoate complex could be harnessed to drive novel photochemical reactions, offering environmentally benign and efficient synthetic routes.

Furthermore, building on the known catalytic activity of related copper complexes, future studies will likely investigate the application of Copper(II) 2-ethyl-3-oxobutanoate in:

Cross-coupling reactions: Research into copper-catalyzed reactions like the Sonogashira, Buchwald-Hartwig, and Chan-Lam couplings continues to be a vibrant field. mdpi.com Investigating the performance of the 2-ethyl-3-oxobutanoate derivative in these transformations could reveal enhanced reactivity or selectivity.

Oxidation catalysis: Copper complexes are effective catalysts for the oxidation of alcohols and other substrates. rsc.org The specific ligand environment of Copper(II) 2-ethyl-3-oxobutanoate may offer advantages in terms of catalytic efficiency and selectivity for the synthesis of aldehydes, ketones, and other oxygenated compounds. For instance, related copper(II) complexes have been successfully employed in the microwave-assisted oxidation of alcohols. rsc.org

Cycloaddition reactions: The role of copper catalysts in promoting azide-alkyne cycloaddition (CuAAC) and other cycloaddition reactions is a cornerstone of click chemistry. nih.govnih.gov Future work could explore the potential of Copper(II) 2-ethyl-3-oxobutanoate to catalyze such reactions, potentially with unique regioselectivity or under milder conditions.

Decarboxylative couplings: The use of copper catalysts in decarboxylative olefinations and other coupling reactions of carboxylic acids is a growing area of interest. sigmaaldrich.com The 2-ethyl-3-oxobutanoate ligand itself could potentially participate in or influence such transformations.

A summary of potential catalytic applications is presented in the table below.

| Catalytic Transformation | Potential Role of Copper(II) 2-Ethyl-3-Oxobutanoate |

| Visible-Light Photocatalysis | Photo-redox catalyst for bond formations |

| Cross-Coupling Reactions | Catalyst for C-C, C-N, and C-O bond formations |

| Oxidation of Alcohols | Catalyst for selective oxidation to aldehydes and ketones |

| Cycloaddition Reactions | Catalyst for "click" chemistry and other cycloadditions |

| Decarboxylative Olefination | Catalyst for the conversion of activated aliphatic acids |

Development of Advanced Materials with Tunable Properties

The unique structural and electronic characteristics of Copper(II) 2-ethyl-3-oxobutanoate make it an attractive building block for the synthesis of advanced materials with tailored properties.

A significant area of future research lies in its use as a precursor for metal-organic frameworks (MOFs) and coordination polymers . By carefully selecting co-ligands and synthesis conditions, it may be possible to construct porous materials with applications in gas storage, separation, and catalysis. The 2-ethyl-3-oxobutanoate ligand can influence the topology and functionality of the resulting framework.

Another avenue of exploration is the development of novel functional materials . For instance, related metal alkanoates have been utilized as precursors for the synthesis of binary and multimetallic oxides, which are crucial in electronics and magnetism. researchgate.net Copper(II) 2-ethyl-3-oxobutanoate could serve as a precursor for copper-containing nanomaterials with specific catalytic or optical properties. The incorporation of this complex into polymer matrices could also lead to new hybrid materials with enhanced thermal or mechanical stability. For example, the development of degradable poly(2-ethyl-2-oxazoline) analogues has been achieved using copper-free click chemistry, highlighting the potential for creating advanced polymer architectures. rsc.org

| Material Type | Potential Application |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis |

| Coordination Polymers | Luminescent sensors, magnetic materials |

| Copper-Containing Nanomaterials | Catalysis, electronics, optics |

| Hybrid Polymer Materials | Enhanced thermal and mechanical properties |

Expansion of Ligand Design Principles for Enhanced Performance

The performance of a metal complex is intrinsically linked to the nature of its ligands. A key area of future research will be the strategic modification of the ligand sphere around the copper(II) center to enhance the catalytic activity and stability of Copper(II) 2-ethyl-3-oxobutanoate systems.

This can be achieved through several approaches:

Introduction of ancillary ligands: The addition of N-donor ligands, such as phenanthrolines or bipyridines, can significantly alter the electronic and steric properties of the copper center, leading to improved catalytic performance in various reactions. mdpi.comuni.lu

Modification of the β-ketoesterate backbone: Introducing different substituents on the 2-ethyl-3-oxobutanoate ligand itself can fine-tune the complex's solubility, stability, and reactivity. This allows for the creation of a library of catalysts with graded properties.

Synthesis of multidentate ligands: Designing ligands that can coordinate to the copper center through multiple atoms can lead to more robust and stable complexes. For example, the synthesis of copper(II) complexes with tetradentate ligands derived from triazoles has been shown to result in stable structures. nih.gov

The table below illustrates how ligand modifications can impact the properties of the copper complex.

| Ligand Modification Strategy | Desired Outcome |

| Addition of N-donor ancillary ligands | Enhanced catalytic activity and stability |

| Substitution on the β-ketoesterate ligand | Tunable solubility, stability, and reactivity |

| Use of multidentate chelating ligands | Increased complex stability and robustness |

Interdisciplinary Research Incorporating Copper(II) 2-Ethyl-3-Oxobutanoate Systems

The potential applications of Copper(II) 2-ethyl-3-oxobutanoate extend beyond traditional chemistry into various interdisciplinary fields. Future research will likely see this compound and its derivatives being investigated in new contexts.

In the realm of biomedical sciences , copper complexes have shown promise as antimicrobial and anticancer agents. nih.govnih.gov The ability of copper ions to interact with biological macromolecules, such as DNA and proteins, is a key aspect of their therapeutic potential. mdpi.comnih.gov Future studies could explore the cytotoxic activity of Copper(II) 2-ethyl-3-oxobutanoate against various cancer cell lines and its efficacy as an antimicrobial agent. The design of biotinylated copper(II)-phenanthroline complexes is one such example of targeted drug design. mdpi.com

Computational chemistry will play a crucial role in elucidating the reaction mechanisms of catalytic processes involving Copper(II) 2-ethyl-3-oxobutanoate. nih.gov Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the structure of catalytic intermediates and the energetics of reaction pathways, thereby guiding the rational design of more efficient catalysts.

Furthermore, the integration of Copper(II) 2-ethyl-3-oxobutanoate into polymer chemistry could lead to the development of new catalysts for polymerization reactions or the creation of functional polymers with embedded copper centers. rsc.org

| Interdisciplinary Field | Potential Research Focus |

| Biomedical Science | Anticancer and antimicrobial activity, enzyme inhibition |

| Computational Chemistry | Mechanistic studies of catalytic reactions |

| Polymer Chemistry | Catalysts for polymerization, functional materials |

Q & A

Q. What synthetic methodologies are optimal for preparing copper(II) complexes with 2-ethyl-3-oxobutanoate ligands?

- Methodological Answer : Copper complexes can be synthesized by reacting copper salts (e.g., CuCl₂ or Cu(NO₃)₂) with 2-ethyl-3-oxobutanoate ligands under controlled pH (typically 6–8) in aqueous or alcoholic solvents. Refluxing at 60–80°C for 4–6 hours ensures ligand coordination. Purification via recrystallization or column chromatography is recommended to isolate the product.

- Key Parameters : Monitor pH to avoid hydrolysis of the β-ketoester group. Use molar ratios of 1:2 (Cu²⁺:ligand) to favor octahedral or square-planar geometries .

Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of copper in 2-ethyl-3-oxobutanoate complexes?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λ ~600–800 nm for square-planar Cu²⁺).

- IR Spectroscopy : Confirms ligand binding via shifts in C=O (1650–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretches.

- EPR : Detects paramagnetic Cu²⁺ environments (g∥ > g⊥ for axial symmetry).

- X-ray Crystallography : Resolves precise bond lengths and angles for structural validation.

- Cross-Validation : Combine multiple techniques to address limitations (e.g., amorphous samples may require EPR over XRD) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants (logβ) for copper-β-ketoester complexes?

- Methodological Answer : Discrepancies often arise from variations in ionic strength, temperature, or solvent polarity. Standardize conditions using:

- Potentiometric Titrations : Conduct experiments at constant ionic strength (e.g., 0.1 M KCl).

- Spectrophotometric Methods : Monitor absorbance changes during complexation.

- Data Reconciliation : Apply the Davies equation to adjust for ionic strength differences and compare results under identical thermodynamic conditions .

Q. What computational approaches are suitable for modeling the electronic structure of copper(II) coordinated to 2-ethyl-3-oxobutanoate?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like LANL2DZ for Cu and 6-31G* for light atoms.

- Molecular Dynamics (MD) : Simulate solvent effects on complex stability.

- TD-DFT : Predict UV-Vis spectra for comparison with experimental data.

- Validation : Cross-check computed bond lengths/angles with crystallographic data .

Q. How should researchers design experiments to probe the redox behavior of copper in 2-ethyl-3-oxobutanoate complexes?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system in non-aqueous solvents (e.g., acetonitrile) to observe Cu²⁺/Cu⁺ redox peaks.

- Controlled Atmosphere : Perform experiments under inert gas (N₂/Ar) to prevent O₂ interference.

- Variable-Temperature Studies : Assess thermodynamic stability by measuring E₁/₂ shifts at 25–50°C.

- Ligand Modification : Introduce electron-withdrawing groups (e.g., -Cl) to alter redox potentials .

Q. When studies report conflicting catalytic efficiencies for copper-β-ketoester complexes, what experimental variables require re-evaluation?

- Methodological Answer :

- Reaction Conditions : Compare solvent polarity, temperature, and pH across studies.

- Catalyst Loading : Ensure molar ratios are consistent (e.g., 1–5 mol% Cu).

- Substrate Scope : Test catalytic performance with structurally diverse substrates (e.g., aryl vs. alkyl groups).

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling to identify active species.

- Statistical Analysis : Apply ANOVA to assess reproducibility across replicates .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.